molecular formula C28H32N4O10S B12071970 MirabegronN-Carbamoylglucuronide

MirabegronN-Carbamoylglucuronide

Cat. No.: B12071970
M. Wt: 616.6 g/mol
InChI Key: IJLOKJZIHTWZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mirabegron N-carbamoylglucuronide is a metabolite of Mirabegron, a beta-3 adrenergic receptor agonist used primarily for the treatment of overactive bladder. This compound is formed through the glucuronidation process, where Mirabegron undergoes conjugation with glucuronic acid. The chemical formula for Mirabegron N-carbamoylglucuronide is C28H32N4O10S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Mirabegron N-carbamoylglucuronide involves the glucuronidation of Mirabegron. This process typically occurs in the liver, where enzymes such as uridine 5’-diphosphate-glucuronosyltransferases (UGTs) catalyze the reaction. The specific UGT isoforms responsible for this glucuronidation are UGT1A3 and UGT1A8 .

Industrial Production Methods

Industrial production of Mirabegron N-carbamoylglucuronide is not commonly practiced as it is primarily a metabolite formed in vivo. the synthesis of Mirabegron itself involves several steps, including the use of intermediates such as ®-styrene epoxide and 2-(4-nitrophenyl)ethanamine hydrochloride .

Chemical Reactions Analysis

Types of Reactions

Mirabegron N-carbamoylglucuronide undergoes several types of chemical reactions, including:

    Glucuronidation: The primary reaction forming this compound from Mirabegron.

    Hydrolysis: Potential breakdown of the glucuronide conjugate back to Mirabegron and glucuronic acid.

Common Reagents and Conditions

    Glucuronidation: Catalyzed by UGT enzymes in the presence of uridine 5’-diphosphate-glucuronic acid.

    Hydrolysis: Can occur under acidic or basic conditions, often facilitated by enzymes such as beta-glucuronidase.

Major Products Formed

    From Glucuronidation: Mirabegron N-carbamoylglucuronide.

    From Hydrolysis: Mirabegron and glucuronic acid.

Scientific Research Applications

Mirabegron N-carbamoylglucuronide is primarily studied in the context of pharmacokinetics and drug metabolism. Its formation and excretion are important for understanding the overall pharmacological profile of Mirabegron. Research applications include:

Mechanism of Action

Mirabegron N-carbamoylglucuronide itself does not have a direct pharmacological action. Instead, it is a metabolite formed from Mirabegron, which acts as a beta-3 adrenergic receptor agonist. Mirabegron activates beta-3 adrenergic receptors in the bladder, leading to relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle. This increases bladder capacity and alleviates symptoms of overactive bladder .

Comparison with Similar Compounds

Similar Compounds

    Mirabegron O-glucuronide: Another glucuronide metabolite of Mirabegron.

    Mirabegron N-glucuronide: A different glucuronide conjugate of Mirabegron.

Uniqueness

Mirabegron N-carbamoylglucuronide is unique in its specific glucuronidation pathway involving UGT1A3 and UGT1A8. This distinguishes it from other glucuronide metabolites of Mirabegron, which may involve different UGT isoforms .

Properties

Molecular Formula

C28H32N4O10S

Molecular Weight

616.6 g/mol

IUPAC Name

6-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-(2-hydroxy-2-phenylethyl)carbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H32N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,19,21-24,26,33,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39)

InChI Key

IJLOKJZIHTWZDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.